molecular formula C31H60O4 B13802180 Diisotridecyl glutarate CAS No. 68080-42-2

Diisotridecyl glutarate

Cat. No.: B13802180
CAS No.: 68080-42-2
M. Wt: 496.8 g/mol
InChI Key: BTSYMXKTNJMEHM-UHFFFAOYSA-N
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Description

Diisotridecyl glutarate is an organic compound with the molecular formula C31H60O4. It is a type of ester formed from glutaric acid and isotridecyl alcohol. This compound is primarily used in industrial applications, particularly as a plasticizer, which helps to increase the flexibility and durability of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisotridecyl glutarate is synthesized through an esterification reaction between glutaric acid and isotridecyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The mixture is heated to high temperatures, and the water produced is continuously removed to ensure a high yield of the ester. The final product is then purified through distillation or other separation techniques to obtain this compound with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diisotridecyl glutarate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Glutaric acid and isotridecyl alcohol.

    Transesterification: New esters and isotridecyl alcohol.

    Oxidation: Carboxylic acids and aldehydes.

Scientific Research Applications

Diisotridecyl glutarate has several applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Employed in the formulation of various biological assays and experiments where flexible plastic materials are required.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of polymeric drug carriers.

    Industry: Widely used in the manufacturing of flexible PVC products, coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of diisotridecyl glutarate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility, durability, and workability of the plastic material. The molecular targets include the polymer chains themselves, and the pathways involved are the physical interactions between the ester groups of this compound and the polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisotridecyl glutarate is unique due to its specific combination of glutaric acid and isotridecyl alcohol, which imparts distinct physical and chemical properties. It offers a balance of flexibility and stability, making it particularly suitable for applications requiring durable and flexible plastic materials. Its molecular structure allows for effective plasticization, which is not always achievable with other similar compounds .

Properties

CAS No.

68080-42-2

Molecular Formula

C31H60O4

Molecular Weight

496.8 g/mol

IUPAC Name

bis(11-methyldodecyl) pentanedioate

InChI

InChI=1S/C31H60O4/c1-28(2)22-17-13-9-5-7-11-15-19-26-34-30(32)24-21-25-31(33)35-27-20-16-12-8-6-10-14-18-23-29(3)4/h28-29H,5-27H2,1-4H3

InChI Key

BTSYMXKTNJMEHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

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